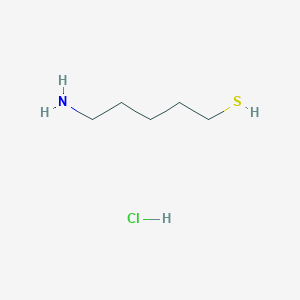

5-Aminopentane-1-thiol hydrochloride

Description

Properties

IUPAC Name |

5-aminopentane-1-thiol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.ClH/c6-4-2-1-3-5-7;/h7H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWADSPDFGXDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31110-78-8 | |

| Record name | 5-aminopentane-1-thiol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Strategic Selection of Starting Materials and Reagents

The logical synthesis of 5-Aminopentane-1-thiol (B3054169) hydrochloride dictates a careful selection of precursors and reagents. A common starting material is a 1,5-dihalopentane, such as 1,5-dibromopentane. This symmetrical substrate allows for the sequential functionalization of each end of the carbon chain.

The synthetic sequence could proceed as follows:

Monosubstitution to form the protected thiol: Reacting 1,5-dibromopentane with a source of protected thiol, such as sodium tritylthiolate, in a controlled manner to favor monosubstitution.

Introduction of the protected amine: The resulting 1-bromo-5-(tritylthio)pentane is then reacted with potassium phthalimide to install the amine functionality in its protected form.

Deprotection and Salt Formation: The intermediate, N-(5-(tritylthio)pentyl)phthalimide, undergoes a deprotection step, often a one-pot reaction using an acid/scavenger system for the trityl group and hydrazine for the phthalimide group, followed by treatment with HCl to yield the final hydrochloride salt.

| Material/Reagent | Role in Synthesis |

| 1,5-Dihalopentane | Provides the 5-carbon backbone for the target molecule. |

| Trityl chloride | Protecting group reagent for the thiol functionality. |

| Potassium phthalimide | Reagent for the Gabriel synthesis to introduce the primary amine. chem-station.com |

| Hydrazine hydrate | Deprotecting agent for the phthalimide group. |

| Trifluoroacetic acid (TFA) | Deprotecting agent for the trityl group. nih.gov |

| Triethylsilane (Et₃SiH) | Scavenger used during trityl deprotection. nih.gov |

| Hydrochloric acid (HCl) | Used in the final step to form the hydrochloride salt. |

| Solvents (DMF, DCM, Ethanol) | Reaction media chosen to optimize solubility and reaction rates. |

Optimization of Reaction Conditions and Yields

For the Sₙ2 reactions (both S-tritylation and N-alkylation), optimization involves:

Solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of Sₙ2 reactions involving anionic nucleophiles. chem-station.com

Temperature: While higher temperatures can increase reaction rates, they can also lead to side reactions like elimination. The optimal temperature is often determined empirically to balance rate and selectivity.

Concentration: Reaction kinetics can be influenced by the concentration of reactants.

For the deprotection steps , optimization focuses on:

Reagent Stoichiometry: Using the correct excess of deprotecting agents (e.g., hydrazine, TFA) is crucial to drive the reaction to completion without causing degradation of the product.

Reaction Time: Incomplete reactions lead to lower yields, while excessively long reaction times can result in product decomposition. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.

| Reaction Step | Parameters to Optimize | Desired Outcome |

| S-Alkylation/N-Alkylation | Temperature, Solvent, Reaction Time, Reagent Stoichiometry | Maximize Sₙ2 product formation, minimize elimination and di-substitution byproducts. |

| Trityl Deprotection | Acid Concentration, Scavenger Amount, Time | Complete cleavage of the trityl group without product degradation. |

| Phthalimide Deprotection | Hydrazine Stoichiometry, Temperature, Time | Complete cleavage to the primary amine and effective removal of the phthalhydrazide byproduct. |

| Purification | Chromatographic Conditions (Solvent System, Stationary Phase) | Isolation of the desired intermediate/product with >95% purity. |

Chemical Reactivity and Derivatization Strategies

Thiol-Centric Reactions of 5-Aminopentane-1-thiol (B3054169) Hydrochloride

The thiol group (-SH) is a potent nucleophile and readily participates in a variety of coupling and surface modification reactions. Its reactivity is central to many of the applications of 5-aminopentane-1-thiol.

Formation of Self-Assembled Monolayers (SAMs) on Noble Metal Surfaces

One of the most prominent applications of aminothiols is in the formation of self-assembled monolayers (SAMs) on the surfaces of noble metals such as gold, silver, and platinum. The strong affinity of sulfur for these metals drives the spontaneous organization of the thiol molecules into a densely packed, ordered monolayer. sigmaaldrich.cominterchim.fr This process is initiated by the chemisorption of the thiol group onto the metal surface, forming a stable metal-thiolate bond. sigmaaldrich.cominterchim.fr The interaction between sulfur and gold is particularly strong, with a bond strength of approximately 45 kcal/mol. sigmaaldrich.com

For 5-aminopentane-1-thiol, the five-carbon alkyl chain facilitates van der Waals interactions between adjacent molecules, contributing to the stability and order of the monolayer. The terminal amino groups are projected away from the surface, creating a new, functionalized interface with specific chemical properties. interchim.fr These amine-terminated surfaces can be used to immobilize proteins, DNA, or other biomolecules that have been modified with amine-reactive groups. interchim.fr The structure and packing of the monolayer can be influenced by factors such as the length of the alkyl chain and the terminal functional group. sigmaaldrich.com

Table 1: Driving Forces in Alkanethiol SAM Formation on Gold

| Interaction | Description | Approximate Energy |

|---|---|---|

| Chemisorption | Strong, semi-covalent bond formation between sulfur and the gold surface. sigmaaldrich.com | ~45 kcal/mol sigmaaldrich.com |

| Van der Waals Forces | Hydrophobic interactions between the alkyl chains of adjacent molecules, promoting ordering and packing. sigmaaldrich.com | Varies with chain length |

| Inter-terminal Group Interactions | Electrostatic or hydrogen bonding between the terminal functional groups (e.g., -NH2), which can affect monolayer stability. harvard.edu | Varies with group and environment |

Disulfide Bond Formation and Redox Chemistry

The thiol group of 5-aminopentane-1-thiol is redox-active and can be oxidized to form a disulfide bond (-S-S-). This reaction typically occurs under mild oxidizing conditions and can be reversed using a suitable reducing agent. This reversible covalent bond formation is a fundamental process in protein folding and redox signaling in biological systems. nih.gov In a synthetic context, two molecules of 5-aminopentane-1-thiol can be coupled to form the corresponding symmetrical disulfide, bis(5-aminopentyl) disulfide.

This redox chemistry is crucial for applications where controlled assembly and disassembly are desired. For instance, disulfide bonds can be used as cleavable linkers in drug delivery systems. The disulfide bond is stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is present in higher concentrations inside cells, leading to the release of the conjugated drug. Furthermore, the oxidation of disulfide bonds can lead to the formation of new protein cross-links. nih.gov Thiol-disulfide oxidoreductases are enzymes that catalyze disulfide bond formation in proteins exported from the cytoplasm. nih.gov

Thiol-Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The thiol group is an excellent participant in several click reactions, most notably the thiol-ene and thiol-yne reactions.

In the thiol-ene reaction , a thiol adds across a double bond (ene) in the presence of a radical initiator (often UV light) or a base. researchgate.netresearchgate.net This reaction proceeds with high efficiency and is often used for polymer synthesis and surface modification. researchgate.net 5-Aminopentane-1-thiol can be grafted onto surfaces or incorporated into polymer networks by reacting it with materials containing alkene functional groups. researchgate.net

The thiol-yne reaction involves the addition of a thiol to an alkyne (yne). rsc.org A key feature of this reaction is that each alkyne can react with two thiol molecules, leading to the formation of highly cross-linked networks or doubly functionalized molecules. rsc.org This offers an advantage over thiol-ene reactions by increasing the resulting functionality. rsc.org

Amine-Centric Reactions of 5-Aminopentane-1-thiol Hydrochloride

The primary amine (-NH2) of this compound is a versatile functional group that readily undergoes nucleophilic addition and substitution reactions. This allows for the covalent attachment of a wide variety of molecules.

Amidation and Peptide Coupling Reactions in Bioconjugation

The amine group can react with carboxylic acids or their activated derivatives to form stable amide bonds. This is one of the most common strategies for bioconjugation, the process of linking molecules to biomolecules such as proteins or peptides. nih.gov Typically, the carboxylic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. youtube.com This activated intermediate then reacts with the amine of 5-aminopentane-1-thiol to form the amide bond. youtube.com

This reaction is fundamental in attaching 5-aminopentane-1-thiol to proteins, thereby introducing a free thiol group onto the protein surface. This newly introduced thiol can then be used for subsequent modifications, such as linking to a thiol-reactive dye or another protein. Recent advances have also explored one-pot procedures that use thioester intermediates to form amide bonds without traditional coupling reagents. nih.gov

Schiff Base Condensations for Ligand Synthesis

The primary amine of 5-aminopentane-1-thiol can undergo a condensation reaction with an aldehyde or a ketone to form an imine, also known as a Schiff base (-C=N-). researchgate.netnih.goviosrjournals.org This reaction is typically reversible and may require acid or base catalysis. iosrjournals.org Schiff bases are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry. nih.goviosrjournals.org

The formation of a Schiff base with 5-aminopentane-1-thiol allows for the creation of multidentate ligands that can coordinate with various metal ions. The imine nitrogen and the thiol sulfur can both act as donor atoms, creating a chelating ligand capable of forming stable complexes with metals. nih.gov These metal complexes have applications in catalysis and materials science. nih.goviosrjournals.org The reaction is versatile, and a wide variety of aldehydes and ketones can be used to synthesize a diverse library of Schiff base ligands. researchgate.netmdpi.com

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| bis(5-aminopentyl) disulfide |

| Glutathione |

| Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| N-hydroxysuccinimide (NHS) |

| Silver |

| Platinum |

Functionalization via Nucleophilic Substitution

The dual functionality of 5-Aminopentane-1-thiol allows for a range of nucleophilic substitution reactions. The primary amine (-NH₂) and the thiol (-SH) groups can both react with electrophiles, but their relative reactivity is highly dependent on the reaction conditions, particularly the pH. This differential reactivity is the key to its selective functionalization.

The thiol group is generally a stronger nucleophile than the amine group under neutral or slightly acidic conditions. The thiol exists in equilibrium with its more nucleophilic thiolate anion (-S⁻), and its concentration increases with pH. However, even at neutral pH, the thiol is sufficiently reactive to undergo selective S-alkylation. nih.gov For instance, it can readily react with electrophiles like alkyl halides or Michael acceptors (e.g., α,β-unsaturated carbonyls) to form stable thioether bonds. nih.gov Maleimides, in particular, react rapidly with sulfhydryl groups around neutral pH to form a stable thioether, a common strategy in bioconjugation. iris-biotech.de

Conversely, the primary amine is less nucleophilic but becomes more reactive under basic conditions, which deprotonate the ammonium (B1175870) hydrochloride salt to the free amine. Selective N-alkylation can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, potentially leading to over-alkylation. organic-chemistry.org Furthermore, direct N-alkylation of unprotected amino acids (or aminothiols) can be difficult due to competing reactions and the zwitterionic nature of the molecule. nih.gov To achieve selective modification of the amine, the more reactive thiol group is often temporarily protected. Common electrophiles for N-alkylation include alkyl halides and reagents for reductive amination with aldehydes. nih.govrsc.org

The table below summarizes typical nucleophilic substitution reactions for the functional groups present in 5-Aminopentane-1-thiol.

| Functional Group | Electrophile Class | Reagent Example | Resulting Linkage | Typical Conditions |

| Thiol (-SH) | Alkyl Halide | Iodoacetamide | Thioether | Neutral to basic pH |

| Thiol (-SH) | Michael Acceptor | Maleimide | Thioether | Neutral pH (approx. 7) iris-biotech.de |

| Amine (-NH₂) | Alkyl Halide | Benzyl Bromide | Secondary Amine | Basic pH, Thiol protection |

| Amine (-NH₂) | Acyl Halide | Acetyl Chloride | Amide | Basic pH, Thiol protection |

| Amine (-NH₂) | NHS Ester | N-Hydroxysuccinimide ester | Amide | Physiological to slightly alkaline pH iris-biotech.de |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including derivatives of 5-aminopentane-1-thiol (B3054169). utdallas.edunih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. utdallas.edunih.gov

In the context of 5-aminopentane-1-thiol derivatives, ¹H NMR is instrumental in confirming the presence and location of various functional groups. For instance, the chemical shifts of protons adjacent to the thiol and amine groups, as well as those on the pentyl chain, provide a unique fingerprint of the molecule. When the thiol or amine group is functionalized, characteristic changes in the chemical shifts of nearby protons are observed, allowing for the unambiguous confirmation of successful derivatization. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment of more complex derivatives.

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Functional Groups in Aminothiol (B82208) Derivatives

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Thiol (R-SH) | 1.0 - 2.0 |

| Amine (R-NH₂) | 1.0 - 3.0 (broad) |

| Methylene adjacent to Thiol (-CH₂-SH) | 2.5 - 3.0 |

| Methylene adjacent to Amine (-CH₂-NH₂) | 2.7 - 3.2 |

| Alkyl Chain (-CH₂-) | 1.2 - 1.8 |

Note: These are general ranges and can be influenced by the solvent and the specific structure of the derivative.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis of Functionalized Species

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions, providing precise information about the molecular weight of a compound and its fragments. utdallas.edu For functionalized species of 5-aminopentane-1-thiol, MS is crucial for verifying the successful addition of new chemical moieties.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the derivative molecules without significant fragmentation, allowing for the determination of the molecular ion peak and thus the exact molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, enabling the determination of the elemental composition of the derivative. researchgate.net

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves the controlled fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information, helping to identify the specific sites of functionalization on the 5-aminopentane-1-thiol backbone. For example, the loss of specific neutral fragments can indicate the presence and nature of the attached functional groups.

Table 2: Common Mass Shifts Observed in Mass Spectrometry for Thiol Modifications. nih.gov

| Modification | Mass Change (Δ mass, Da) |

| S-cysteinylation | +119 |

| S-glutathionylation | +305 |

| S-sulfhydration (Persulfide) | +32 |

| S-sulfinylation (Cys-SO₂H) | +32 |

Note: These mass shifts are indicative and can be used to identify specific modifications to the thiol group.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis of Self-Assembled Monolayers

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com It is particularly powerful for characterizing self-assembled monolayers (SAMs) of 5-aminopentane-1-thiol hydrochloride on various substrates, such as gold. eag.commdpi.com

When 5-aminopentane-1-thiol molecules form a SAM on a gold surface, the thiol group anchors to the gold, forming a gold-thiolate bond. eag.com XPS can confirm the presence of key elements like carbon (C), nitrogen (N), sulfur (S), and the substrate element (e.g., Au). The high-resolution spectra of these elements provide information about their chemical environment. For instance, the S 2p spectrum can distinguish between unbound thiol (S-H) and bound thiolate (S-Au), confirming the formation of the SAM. eag.commdpi.com Similarly, the N 1s spectrum can provide information about the protonation state of the terminal amine group.

Angle-resolved XPS (ARXPS) can be used to determine the thickness and orientation of the monolayer. thermofisher.com By varying the take-off angle of the photoelectrons, the sampling depth can be changed, providing a non-destructive depth profile of the SAM. thermofisher.com

Table 3: Typical Binding Energies in XPS for Elements in Aminothiol SAMs on Gold. mdpi.com

| Element/Orbital | Chemical State | Typical Binding Energy (eV) |

| S 2p₃/₂ | Covalently bound thiolate-Au | 162.0 ± 0.2 |

| S 2p₃/₂ | Physisorbed thiolate | 163.7 ± 0.2 |

| N 1s | Amide Nitrogen | 399.8 ± 0.2 |

| N 1s | Protonated Amine (N⁺) | 402.5 ± 0.3 |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Infrared (IR) Spectroscopy for Functional Group Identification in Derivatives

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups in molecules. utdallas.edu It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds. utdallas.edu

For derivatives of 5-aminopentane-1-thiol, IR spectroscopy can quickly confirm the presence or absence of key functional groups. The spectrum of the parent compound would show characteristic absorptions for the N-H bonds of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H bonds of the alkyl chain (around 2850-2960 cm⁻¹), and a weak S-H stretch (around 2550 cm⁻¹). pressbooks.pubopenstax.org

When the amine or thiol group is derivatized, new characteristic peaks will appear in the IR spectrum. For example, if the amine is converted to an amide, a strong C=O stretching band will appear around 1630-1680 cm⁻¹. utdallas.edu The disappearance of the S-H stretch can indicate the formation of a disulfide bond or a metal-thiolate bond.

Table 4: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups. pressbooks.pubopenstax.orglibretexts.org

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, sharp |

| C-H Stretch (Alkane) | 2850 - 2960 | Strong |

| S-H Stretch (Thiol) | 2550 - 2600 | Weak |

| C=O Stretch (Amide) | 1630 - 1680 | Strong |

| C-N Stretch (Amine) | 1020 - 1250 | Medium |

Electroanalytical Techniques for Surface-Bound Species

Electroanalytical techniques are highly sensitive methods for probing the properties and behavior of molecules adsorbed on electrode surfaces. For SAMs of 5-aminopentane-1-thiol and its derivatives, techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are particularly informative.

Cyclic voltammetry can be used to study the redox behavior of the terminal functional groups or of redox-active species that interact with the SAM. The blocking properties of the SAM against electron transfer to a redox probe in solution (e.g., ferricyanide) can provide information about the packing density and defectiveness of the monolayer.

Electrochemical impedance spectroscopy measures the opposition of a system to the flow of alternating current as a function of frequency. By fitting the impedance data to an equivalent circuit model, one can extract valuable information about the capacitance of the monolayer, the charge transfer resistance, and other interfacial properties. This can be used to monitor the formation of the SAM in real-time and to characterize its dielectric properties.

Colloidal and Nanoparticle Characterization (e.g., Zeta Potential, Gel Electrophoresis) for Functionalized Nanomaterials

When 5-aminopentane-1-thiol or its derivatives are used to functionalize nanoparticles, a different set of analytical techniques is required to characterize the resulting nanomaterials.

Zeta potential measurements are crucial for assessing the surface charge and stability of the functionalized nanoparticles in a colloidal suspension. nih.govunt.edu The magnitude of the zeta potential is an indicator of the electrostatic repulsion between particles; a high absolute value generally corresponds to greater stability against aggregation. nih.govnih.gov For nanoparticles coated with 5-aminopentane-1-thiol, the zeta potential will be highly dependent on the pH of the solution due to the protonation/deprotonation of the terminal amine groups.

Gel electrophoresis is a technique used to separate macromolecules like DNA, RNA, and proteins based on their size and charge. It can also be applied to charged nanoparticles. The mobility of the functionalized nanoparticles through the gel matrix under an applied electric field provides information about their surface charge and size distribution. This can be a useful method to confirm successful functionalization and to assess the homogeneity of the nanoparticle population.

Applications in Chemical Biology and Materials Science Research

The unique properties of 5-Aminopentane-1-thiol (B3054169) hydrochloride have led to its application in various research areas, particularly in the development of bioconjugates and functional materials.

Design and Synthesis of Bioconjugates for Mechanistic Studies

The ability to link different molecular entities is a cornerstone of chemical biology. Bifunctional molecules like 5-Aminopentane-1-thiol hydrochloride are instrumental in creating novel bioconjugates to probe and understand complex biological processes.

The modification of peptides, including glycopeptides and antimicrobial peptides (AMPs), is a key strategy to enhance their therapeutic properties, such as stability and activity. While direct use of this compound in published literature is not prominent, its structure represents a class of amino-thiol linkers that are conceptually important for such modifications.

Strategies to improve AMPs often involve altering their charge, hydrophobicity, and structure. nih.gov Modifications such as C-terminal amidation can increase resistance to proteolysis and stabilize amphipathic helical structures, which are crucial for antimicrobial activity. frontiersin.org The primary amine of 5-Aminopentane-1-thiol could be used to amide the C-terminus of a peptide, while its thiol group could serve as an anchor point for surface immobilization or for attachment of other functionalities. For instance, in the synthesis of N-linked glycopeptides, an efficient glycosylation reaction has been developed using glycosylamines and peptide thioesters. nih.gov A linker like 5-Aminopentane-1-thiol could theoretically be used to introduce a thiol group onto a glycosyl moiety or a peptide for subsequent ligation reactions.

Furthermore, amino acid substitutions are a common method to enhance AMP efficacy. nih.govmdpi.com A bifunctional linker could be used to attach non-proteinogenic amino acids or other chemical moieties to the peptide backbone to probe structure-activity relationships. mdpi.com

| Modification Strategy | Potential Role of an Amino-Thiol Linker | Desired Outcome |

| C-Terminal Amidation | The amine group can form a stable amide bond with the peptide's C-terminus. | Increased stability against proteolysis, enhanced antimicrobial activity. frontiersin.org |

| Surface Immobilization | The thiol group can anchor the modified peptide to a gold surface. | Creation of antimicrobial surfaces or platforms for studying peptide-membrane interactions. |

| Introduction of Functionality | The thiol or amine can be used to attach other molecules (e.g., fluorophores, polymers). | Development of probes for mechanistic studies, improved pharmacokinetic properties. |

The covalent modification of biomolecules is essential for developing a wide range of in vitro assays, including ELISAs, Western blotting, and various biosensor applications. creative-proteomics.com Amine-reactive crosslinkers are among the most common reagents used for this purpose, targeting the primary amines found on lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comgbiosciences.com

A molecule like this compound can be employed to introduce a thiol group onto a protein or other biomolecule. The amine end of the linker can be reacted with an activated carboxyl group on the target biomolecule, or more commonly, the amine on the biomolecule can be targeted by a heterobifunctional crosslinker which then presents a group reactive towards the thiol. This newly introduced thiol group can then be used for various purposes:

Immobilization on Gold Surfaces: The thiol group allows for the oriented immobilization of the biomolecule onto gold-coated sensor chips or nanoparticles. lunanano.com

Conjugation to other Molecules: The thiol provides a specific site for reaction with thiol-reactive linkers, such as maleimides, to attach labels like fluorescent dyes, biotin, or other proteins. iris-biotech.de

This strategy of introducing a thiol handle is particularly useful when the native protein lacks accessible cysteine residues. The choice of crosslinker and the length of the spacer arm, such as the five-carbon chain of 5-Aminopentane-1-thiol, can be optimized to mitigate steric hindrance and preserve the biological activity of the conjugated molecule. creative-proteomics.com

Development of Functional Materials and Interfaces

The ability of this compound to self-assemble on surfaces and to participate in polymerization reactions makes it a valuable component in the fabrication of advanced materials with tailored properties.

Self-assembled monolayers (SAMs) of alkanethiols on gold surfaces are a fundamental technology for creating well-defined interfaces for biosensor applications. nih.gov The thiol group of this compound provides a robust anchor to the gold substrate, while the terminal amine group is oriented away from the surface, making it available for subsequent chemical modifications. nih.gov

These amino-terminated SAMs serve as a versatile platform for the covalent immobilization of biological recognition elements, such as enzymes, antibodies, and nucleic acids. nih.govrsc.org The immobilization is typically achieved by activating the surface amine groups or the corresponding functional groups on the biomolecule. For example, proteins can be attached to the amine-terminated surface via their carboxyl groups using carbodiimide (B86325) chemistry. nih.gov

The density of the amine groups on the surface can be controlled by co-adsorbing the aminothiol (B82208) with a second, inert thiol, such as one terminated with a tri(ethylene glycol) group. This strategy is crucial for controlling the density of immobilized proteins and for minimizing non-specific protein adsorption, which is a critical factor in the performance of any biosensor. acs.org The ability to create these mixed SAMs allows for the fine-tuning of the surface properties to optimize the activity and accessibility of the immobilized biomolecules. harvard.edu

| SAM Component | Function | Example Application |

| 5-Aminopentane-1-thiol | Provides amine groups for covalent attachment of biomolecules. | Immobilization of enzymes or antibodies for biosensors. dtu.dk |

| Tri(ethylene glycol) thiol | Resists non-specific protein adsorption. | Creating a background that prevents fouling and reduces false signals. acs.org |

| Carboxylic acid-terminated thiol | Creates a negatively charged surface for electrostatic immobilization. | Physical adsorption of proteins at specific pH values. dtu.dk |

Gold nanoparticles (AuNPs) are widely used in biomedical research as labels, delivery vehicles, and diagnostic agents due to their unique optical and electronic properties. lunanano.com The surface of AuNPs can be readily functionalized with thiol-containing molecules, which displace the citrate (B86180) or other surfactants used during synthesis. lunanano.com

This compound is an ideal ligand for this purpose. The thiol group ensures strong attachment to the gold surface, forming a stable, functionalized nanoparticle. The terminal amine groups create a hydrophilic surface and provide reactive sites for the covalent conjugation of a wide range of molecules, including:

Targeting Ligands: Antibodies, peptides, or small molecules that direct the nanoparticles to specific cells or tissues.

Therapeutic Agents: Drugs or nucleic acids for targeted delivery.

Imaging Agents: Fluorescent dyes or contrast agents for various imaging modalities. nih.gov

The process of bioconjugation to the amine-functionalized nanoparticles often involves the use of amine-reactive crosslinkers. creative-proteomics.com This approach allows for the creation of multifunctional nanoprobes for a variety of research applications, from cellular imaging to in vivo diagnostics. The ability to control the surface chemistry of nanoparticles is critical for their biocompatibility and performance in biological systems. washington.eduacs.org

The dual reactivity of this compound makes it a valuable monomer or functionalizing agent in polymer chemistry. The thiol and amine groups can participate in various "click" chemistry reactions, which are characterized by their high efficiency, selectivity, and mild reaction conditions.

Thiol-ene and Thiol-epoxy Reactions:

The thiol group can readily react with alkenes (in a thiol-ene reaction) or epoxides (in a thiol-epoxy reaction). nih.govnih.gov These reactions are highly efficient and can be used to synthesize polymers with diverse architectures or to functionalize existing polymers. researchgate.netacs.org By incorporating a molecule like 5-Aminopentane-1-thiol, a primary amine group is introduced into the polymer structure. This amine can then serve as a site for further modifications, such as grafting other polymer chains or attaching bioactive molecules. youtube.com

For example, a polymer backbone with pendant alkene groups can be functionalized with 5-Aminopentane-1-thiol via a radical-initiated thiol-ene reaction. researchgate.net The resulting amine-functionalized polymer could then be used in applications such as drug delivery or as a scaffold for tissue engineering.

Similarly, in thiol-epoxy polymerizations, a bifunctional monomer containing both thiol and amine groups could lead to the formation of crosslinked networks with tunable properties. rsc.orgresearchgate.netphotopolymer.itconicet.gov.ar The amine can act as a catalyst for the thiol-epoxy reaction and also be incorporated into the final polymer structure, providing sites for post-polymerization modification.

The use of such bifunctional molecules in polymer synthesis allows for the creation of complex, multifunctional materials with tailored properties for a wide range of applications in materials science and biomedicine.

Enzyme and Protein Interaction Studies (in vitro, non-human)

The unique structure of 5-Aminopentane-1-thiol, with a thiol group capable of interacting with metal ions or forming disulfide bonds, and an amino group that can participate in hydrogen bonding or be functionalized, makes it a candidate for studying protein interactions.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. Inhibitors of HDACs (HDACi) have emerged as important therapeutic agents, particularly in oncology. A typical HDACi consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site.

Thiol-containing compounds are known to act as effective ZBGs in HDAC inhibitors. While extensive research has been conducted on various thiol-based HDACi, including those with mercaptoacetamide and other thiol-bearing scaffolds, specific studies detailing the incorporation of this compound into HDAC inhibitor designs are not prevalent in publicly accessible research literature. The general principles of HDAC inhibitor design suggest that the five-carbon linker of 5-aminopentane-1-thiol could be a suitable length for spanning the active site tunnel of some HDAC isoforms. However, without specific synthesis and activity data, its precise role and efficacy as a component of an HDAC inhibitor scaffold remain hypothetical.

Detailed research findings on the direct use of this compound in the development of HDAC inhibitors, including IC50 values against specific HDAC isoforms or structural data of its binding mode, are not available in the reviewed scientific literature.

The thiol group of this compound allows for its immobilization on gold surfaces to form self-assembled monolayers (SAMs). These functionalized surfaces are powerful tools for studying protein-surface interactions in a controlled manner. The terminal amino group can then be used to attach other molecules of interest or to directly study the interaction of the amine with proteins.

While the use of aminothiols in general for creating functionalized SAMs to probe protein binding is a well-established technique, specific research articles that utilize this compound for this purpose are not prominently featured in scientific databases. The principle involves the spontaneous assembly of the thiol on a gold substrate, creating a surface that presents amino groups to the surrounding environment. These surfaces can then be used in techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) to quantify the binding of specific proteins.

Investigations in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, and molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. The bifunctional nature of this compound provides potential for its use as a building block in supramolecular assemblies.

The amino and thiol groups can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions (after protonation of the amine), and metal coordination. These interactions can drive the self-assembly of the molecule into larger, ordered structures. For example, in the presence of appropriate metal ions, it could form coordination polymers.

However, a review of the current scientific literature does not reveal specific studies focused on the supramolecular chemistry or molecular recognition properties of this compound. There is a lack of published research on the formation of specific host-guest complexes, self-assembled structures, or its use as a receptor for specific analytes. While the fundamental reactivity of aminothiols is known, detailed investigations into the supramolecular behavior of this particular compound have not been reported.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical and Molecular Mechanics Simulations for Conformational Analysis and Reactivity Prediction

Quantum mechanical (QM) and molecular mechanics (MM) simulations are powerful tools for exploring the conformational landscape and predicting the reactivity of molecules like 5-aminopentane-1-thiol (B3054169). While specific QM/MM studies on 5-aminopentane-1-thiol hydrochloride are not extensively documented in publicly available literature, the principles can be understood by examining studies on analogous aminothiols, such as cysteamine (B1669678) (2-aminoethanethiol). acs.orgnih.govdepositolegale.itresearchgate.netrspublication.com

Conformational Analysis: The conformational space of aminothiols is governed by a delicate balance of intramolecular interactions, including hydrogen bonds. For instance, in cysteamine, a complex interplay between the amino and thiol groups, as well as their interactions with solvent molecules like water, determines the most stable conformations. acs.orgnih.gov High-level quantum chemical calculations, often benchmarked against experimental data from rotational spectroscopy, are necessary to accurately determine the structures and energy ordering of these conformers. acs.orgnih.govdepositolegale.it For 5-aminopentane-1-thiol, the longer pentane (B18724) chain introduces additional rotational freedom, leading to a more complex conformational landscape compared to cysteamine. MM simulations can be employed to efficiently sample this vast conformational space, while QM methods can then be used to refine the energies and geometries of the most relevant conformers.

Reactivity Prediction: The reactivity of aminothiols is largely dictated by the nucleophilicity of the amino and thiol groups. Computational studies can predict the propensity of these groups to engage in reactions such as aminolysis or addition to unsaturated compounds. nih.govresearchgate.net DFT calculations, for example, can be used to determine the activation energies for different reaction pathways, providing a quantitative measure of reactivity. researchgate.net For 5-aminopentane-1-thiol, computational models can predict how the hydrochloride salt form influences the reactivity of the amino group. The protonation of the amine is expected to decrease its nucleophilicity, a factor that can be quantified through computational analysis.

A comparative analysis of the reactivity of different aminothiols can be illustrated through computational data. For example, the activation barriers for the aminolysis of thiolactones can be calculated to understand how the structure of the aminothiol (B82208) affects the reaction rate. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions of Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). nih.gov This method is instrumental in drug discovery and design for predicting the binding affinity and interaction modes of potential drug candidates. While specific molecular docking studies focusing on derivatives of 5-aminopentane-1-thiol are not widely reported, the methodology can be exemplified by studies on other aminothiol derivatives.

The process involves generating a multitude of possible binding poses of the ligand in the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. nih.gov For derivatives of 5-aminopentane-1-thiol, the amino and thiol groups would be key functionalities for forming interactions, such as hydrogen bonds and metal coordination, with receptor targets.

For instance, docking studies on aminothiazole derivatives have been conducted to evaluate their potential as inhibitors of various enzymes. rspublication.comresearchgate.netrsc.org These studies reveal key interactions between the ligand and amino acid residues in the receptor's binding pocket, often highlighting the importance of hydrogen bonds and hydrophobic interactions. The binding affinities, typically expressed in kcal/mol, provide a quantitative measure of the ligand-receptor interaction strength.

Below is a hypothetical data table illustrating the kind of results obtained from molecular docking studies of aminothiol derivatives with a target receptor.

| Derivative | Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase B | -8.5 | LYS 45, ASP 150 |

| Compound C | Protease D | -9.2 | GLU 101, HIS 57 |

| Compound E | Receptor F | -7.8 | TYR 205, SER 110 |

This table is illustrative and does not represent actual data for 5-aminopentane-1-thiol derivatives.

ab initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Ab initio and Density Functional Theory (DFT) are quantum chemical methods that provide detailed information about the electronic structure and spectroscopic properties of molecules. rsc.org Ab initio methods are based on first principles without the use of empirical parameters, while DFT methods use the electron density to calculate the energy of a system. theses.cz

Electronic Structure: For this compound, DFT calculations can be used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical reactivity and stability. A smaller gap generally indicates higher reactivity. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, can reveal the nature of chemical bonds and the charge distribution within the molecule. rspublication.com

Spectroscopic Properties: Computational methods can also predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies, one can assign the peaks observed in experimental IR and Raman spectra to specific molecular motions. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of experimental NMR data. researchgate.net For 5-aminopentane-1-thiol, these calculations would be valuable for its structural characterization.

A study on cysteamine, a related molecule, employed DFT calculations to analyze its electronic structure and how it influences interactions with other molecules and surfaces. mdpi.com

Predictive Modeling of Self-Assembly Processes

The self-assembly of molecules into ordered structures is a fundamental process in materials science and nanotechnology. Thiols are well-known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. rsc.org Predictive modeling, often employing molecular dynamics (MD) simulations, is a key tool for understanding the mechanisms and thermodynamics of these self-assembly processes. kaust.edu.sanih.gov

For 5-aminopentane-1-thiol, the thiol group can anchor the molecule to a gold surface, while the aminopentane chain would form the monolayer structure. The amino group at the terminus provides a functional handle for further chemical modifications. Studies have shown that aminothiols can indeed form SAMs on gold surfaces. rsc.orgresearchgate.net

MD simulations can model the dynamic process of how individual 5-aminopentane-1-thiol molecules in a solution arrange themselves on a surface to form a stable monolayer. These simulations can provide insights into:

The orientation and packing density of the molecules in the SAM.

The role of intermolecular interactions, such as van der Waals forces and hydrogen bonding between the amino groups, in stabilizing the monolayer.

The effect of the solvent on the self-assembly process.

Computational models can also predict the final structure and properties of the resulting SAM. For example, the thickness and surface energy of the monolayer can be estimated from the simulation results. This information is critical for designing functional surfaces with specific properties for applications in sensors, biocompatible coatings, and molecular electronics.

Future Directions and Emerging Research Avenues

Novel Synthetic Approaches and Catalyst Development

While 5-Aminopentane-1-thiol (B3054169) hydrochloride is commercially available, the development of novel, efficient, and sustainable synthetic routes remains a key research interest. Future advancements are likely to focus on catalytic methods that offer high yields and stereocontrol, while minimizing waste.

Catalytic Syntheses: Future research may explore catalytic routes inspired by green chemistry principles. For instance, methods developed for the synthesis of other aminothiophenes, which utilize catalysts like copper(II) or polyacrylonitrile (B21495) fiber functionalized with 4-dimethylaminopyridine, could be adapted. nih.gov These approaches often allow for reactions in more environmentally benign solvents, such as water, and can proceed with low catalyst loading. nih.gov The development of enantioselective catalysts could also be crucial for applications where chirality is important, drawing inspiration from methods used for producing chiral tertiary thiols. researchgate.net

Prebiotic Chemistry Inspired Pathways: Studies on the prebiotic synthesis of thiol-rich peptides offer intriguing possibilities. mdpi.commdpi.com Reactions involving the condensation of aminonitriles with aminothiols to form dipeptides could be explored as a novel route. mdpi.com This approach, which mimics potential primitive Earth chemistry, has the advantage of not requiring strong activating agents. mdpi.com Adapting such a "cyano-sulfidic" world scenario could lead to innovative, one-pot syntheses of 5-Aminopentane-1-thiol derivatives from simple precursors. mdpi.com

Integration into Advanced Bio-Hybrid Systems and Diagnostics

The dual functionality of 5-Aminopentane-1-thiol hydrochloride makes it an ideal candidate for linking biological molecules with inorganic materials, paving the way for advanced bio-hybrid systems.

Self-Assembled Monolayers (SAMs) for Biosensing: The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold. This allows this compound to form well-ordered self-assembled monolayers (SAMs). uh.edusigmaaldrich.com The terminal amine groups on the SAM surface can then act as anchor points for the immobilization of biomolecules like enzymes, antibodies, or nucleic acids. uba.ardtu.dk This strategy is fundamental for creating biosensors. Future research will likely focus on optimizing the packing and orientation of these SAMs to control the density and activity of the immobilized biomolecules, enhancing sensor sensitivity and selectivity. uba.ardtu.dk

Nanoparticle Functionalization: Nanotechnology presents a significant area of opportunity. nih.gov this compound can be used to functionalize nanoparticles (e.g., gold nanoparticles), imparting them with new properties. The thiol group ensures a stable covalent bond to the nanoparticle surface, while the amine group is available for further conjugation. Such functionalized nanoparticles are central to the development of optical nanoprobes for diagnostics, where they can be designed to detect specific aminothiols or other biomarkers in biological fluids. researchgate.net

Exploration of Untapped Reactivity Profiles and Derivatization Possibilities

The true potential of this compound lies in the selective and combined reactivity of its amine and thiol functionalities. Future research will undoubtedly uncover new reactions and create a diverse library of derivatives.

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to build molecular complexity. A recently developed "Furan-Thiol-Amine (FuTine)" reaction, which combines a furan, a thiol, and an amine to form stable pyrrole (B145914) heterocycles, is a prime example of a strategy that could be applied. nih.gov Using this compound in such reactions could generate novel heterocyclic structures with potential applications in materials science and medicinal chemistry.

"Click" Chemistry: The thiol group is an excellent participant in "click" chemistry reactions, such as the thiol-ene and thiol-epoxy reactions. mdpi.comwestmont.edu The thiol-ene reaction, often initiated by UV light, allows for the efficient and specific conjugation of 5-Aminopentane-1-thiol to molecules containing a carbon-carbon double bond. westmont.edufrontiersin.org Similarly, the thiol-epoxy reaction can open epoxide rings to form β-hydroxy thioethers, a common motif in biologically active compounds. mdpi.com These "click" reactions provide robust methods for derivatization under mild conditions.

Derivatization for Analysis: New derivatization reagents are being developed for the sensitive detection of thiols in complex biological samples. nih.gov this compound can serve as a model compound for testing these new reagents, which are crucial for mass spectrometry imaging and metabolomics to study the role of thiols in health and disease. nih.govresearchgate.net

Below is a table summarizing potential derivatization reactions for this compound.

Table 1: Potential Derivatization Reactions| Functional Group | Reagent Class | Resulting Structure | Potential Application |

|---|---|---|---|

| Thiol (-SH) | Alkenes (R-CH=CH₂) | Thioether | Polymer synthesis, Bioconjugation |

| Thiol (-SH) | Epoxides | β-Hydroxy thioether | Synthesis of bioactive molecules |

| Thiol (-SH) | Maleimides | Thioether adduct | Protein labeling, Surface modification |

| Amine (-NH₂) | Carboxylic Acids/Acyl Chlorides | Amide | Peptide synthesis, Polymer synthesis |

| Amine (-NH₂) | Aldehydes/Ketones | Imine (Schiff base) | Dynamic covalent chemistry, Sensor development |

Development of Miniaturized Chemical Systems and Sensors

The trend towards miniaturization in chemistry and diagnostics provides a fertile ground for the application of this compound. Its ability to mediate interactions between biological and electronic components is key.

Chemical and Biological Sensors: As a component of SAMs on microelectrode arrays, this compound can be used to construct miniaturized electrochemical sensors. dtu.dk By immobilizing specific enzymes, these sensors can be tailored to detect metabolites like glucose or lactate. dtu.dk Future work could involve creating multiplexed sensor arrays where different enzymes or antibodies are patterned onto a single chip, allowing for the simultaneous detection of multiple analytes.

Molecular Scaffolding in Nanotechnology: In the realm of molecular electronics and plasmonics, this compound can act as a molecular wire or linker, bridging nanoscale components. Research into the condensation reactions between aminothiols and aromatic nitriles to form self-assembling nanoparticles for cellular imaging highlights the potential for creating "smart" materials that respond to specific biological triggers. nih.gov While these studies often use cysteine, the principles can be extended to synthetic aminothiols like 5-aminopentane-1-thiol to build new diagnostic and therapeutic systems. The development of optical probes for aminothiols further underscores the importance of this class of compounds in creating sensitive detection systems for real-world samples. researchgate.netacs.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-aminopentane-1-thiol;hydrochloride | sigmaaldrich.com |

| Molecular Formula | C₅H₁₄ClNS | nih.gov |

| Molecular Weight | 155.69 g/mol | nih.gov |

| Melting Point | 100-105 °C | sigmaaldrich.com |

| InChI Key | FGWADSPDFGXDHR-UHFFFAOYSA-N | sigmaaldrich.com |

Q & A

Basic Question: What are the key chemical properties of 5-aminopentane-1-thiol hydrochloride, and how do its functional groups influence reactivity in synthetic applications?

Answer:

this compound (CAS 31110-78-8) contains both primary amine (-NH₂) and thiol (-SH) groups, enabling dual reactivity. The amine participates in reactions such as:

- Amide bond formation with carboxylic acids (e.g., using EDC/NHS coupling agents).

- Reductive amination with aldehydes/ketones.

The thiol group facilitates: - Thiol-ene click chemistry with maleimides or iodoacetamides under mild conditions.

- Metal coordination (e.g., gold nanoparticles via Au-S bonds) .

Methodological Note: For thiol-maleimide conjugation, maintain pH 6.5–7.5 and use degassed buffers to prevent disulfide formation.

Basic Question: What are the critical handling and storage protocols for this compound to ensure stability?

Answer:

- Storage: Store at -20°C in airtight, light-protected containers. Avoid repeated freeze-thaw cycles by aliquoting solutions .

- Handling: Use inert atmospheres (N₂/Ar) for thiol-containing reactions to minimize oxidation. Confirm purity (>95%) via HPLC or NMR before critical experiments .

Advanced Question: How is this compound utilized in the synthesis and functionalization of gold nanoparticles (AuNPs)?

Answer:

The thiol group binds to AuNPs, while the amine enables post-functionalization (e.g., attaching targeting ligands). Protocol :

Synthesize AuNPs via citrate reduction.

Incubate with this compound (1 mM in ethanol, 24h, RT).

Purify by centrifugation to remove unbound ligands.

Characterize conjugation efficiency via FTIR (S-H stretch at ~2550 cm⁻¹ disappearance) and ζ-potential (shift to positive charge due to -NH₂) .

Advanced Question: What experimental strategies are recommended for studying protein interactions using this compound in bio-conjugation?

Answer:

The compound serves as a heterobifunctional linker:

- Step 1: Thiol-reactive maleimide-modified proteins are coupled to the -SH group.

- Step 2: The -NH₂ group reacts with NHS esters (e.g., fluorescent dyes) for labeling.

Critical Consideration: Optimize molar ratios to prevent cross-linking. Use size-exclusion chromatography to isolate monofunctionalized products .

Advanced Question: How does the thermal and photochemical stability of this compound impact experimental design?

Answer:

- Thermal Stability: Decomposition occurs above 95°C; avoid prolonged heating. Use low-temperature reactions (e.g., 4°C for protein conjugations) .

- Photostability: Protect from UV light to prevent thiol oxidation. Use amber vials and minimize exposure during synthesis .

Advanced Question: How should researchers address discrepancies in reported characterization data (e.g., molecular weight, melting point)?

Answer:

- Molecular Weight Discrepancy: Reported values (155.68 vs. 155.69 g/mol) likely reflect rounding differences. Confirm via high-resolution mass spectrometry (HRMS) .

- Melting Point Variability: The range (95–105°C) may arise from hydrate forms or impurities. Perform DSC analysis to validate batch-specific thermal profiles .

Advanced Question: What methodologies optimize the conjugation efficiency of this compound in complex reaction systems?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.